molecular formula C15H14INO2S B13797862 N-(3-Indan)sulfonyl(4-iodo)aniline

N-(3-Indan)sulfonyl(4-iodo)aniline

Cat. No.: B13797862
M. Wt: 399.2 g/mol
InChI Key: YLZYNZIOBYTZNZ-UHFFFAOYSA-N
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Description

N-(3-Indan)sulfonyl(4-iodo)aniline is a chemical compound with the molecular formula C15H11IN2O2S and a molar mass of 410.23 g/mol . This compound is characterized by the presence of an indan ring, a sulfonyl group, and an iodo-substituted aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Indan)sulfonyl(4-iodo)aniline typically involves the reaction of 4-iodoaniline with 3-indan sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-Indan)sulfonyl(4-iodo)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce sulfoxides or sulfones .

Scientific Research Applications

N-(3-Indan)sulfonyl(4-iodo)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Indan)sulfonyl(4-iodo)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions,

Properties

Molecular Formula

C15H14INO2S

Molecular Weight

399.2 g/mol

IUPAC Name

N-(4-iodophenyl)-2,3-dihydro-1H-indene-1-sulfonamide

InChI

InChI=1S/C15H14INO2S/c16-12-6-8-13(9-7-12)17-20(18,19)15-10-5-11-3-1-2-4-14(11)15/h1-4,6-9,15,17H,5,10H2

InChI Key

YLZYNZIOBYTZNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1S(=O)(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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